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Compound of Interest

Compound Name: 2-Methoxyquinoline

Cat. No.: B1583196 Get Quote

A new frontier in drug discovery is being carved out by 2-Methoxyquinoline derivatives, which

are demonstrating significant therapeutic potential across a spectrum of diseases. These

compounds are exhibiting promising efficacy, in some cases surpassing established drugs, in

anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a

comprehensive comparison of the performance of 2-Methoxyquinoline derivatives against

other compounds, supported by experimental data and detailed methodologies.

2-Methoxyquinoline and its derivatives have emerged as a versatile scaffold in medicinal

chemistry, showing a broad range of biological activities.[1][2] Research has highlighted their

potential as antioxidant, antimicrobial, anticancer, and antidiabetic agents.[1] Their mechanism

of action often involves the inhibition of crucial enzymes like DNA gyrase and topoisomerase,

disrupting DNA replication and transcription in pathogens and cancer cells.[1]

Anticancer Activity: A Competitive Edge
In the realm of oncology, 2-Methoxyquinoline derivatives have been evaluated for their

potential to combat various cancer cell lines, including those of the breast, lung, and cervix.[1]

[3] Studies have shown that certain derivatives can significantly reduce cell viability and induce

apoptosis, or programmed cell death, by modulating the expression of apoptosis-regulating

genes such as BCL-2 and BAX.[1]
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Compound/De
rivative

Cell Line IC50 (µM) Comparator
Comparator
IC50 (µM)

6,8-dibromo-

1,2,3,4-

tetrahydroquinoli

ne

HeLa, HT29, C6

Not specified, but

identified as a

"most promising

anticancer

agent"

Doxorubicin Not specified

Quinoline 13

HeLa (cervical

epithelial

carcinoma)

8.3 Doxorubicin Not specified

Tetrahydroquinoli

ne 18

HeLa (cervical

epithelial

carcinoma)

13.15 Doxorubicin Not specified

Quinoline 12
PC3 (prostate

sarcoma)
31.37 Doxorubicin Not specified

Quinoline 11
PC3 (prostate

sarcoma)
34.34 Doxorubicin Not specified

3,4,5-

trisubstituted

methoxy

chalcone

derivative of

quinoline

MGC-803, HCT-

116, MCF-7
1.38-5.21 Doxorubicin Not specified

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

The data indicates that certain 2-arylquinoline derivatives exhibit compelling and selective

anticancer properties, with some showing high selectivity compared to the standard

chemotherapeutic drug, doxorubicin.[3] For instance, quinoline 13 and tetrahydroquinoline 18

demonstrated significant cytotoxicity against cervical epithelial carcinoma cells with IC50 values

of 8.3 µM and 13.15 µM, respectively, while showing low unspecific cytotoxicity.[3]
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Experimental Protocol: MTT Assay for Anticancer
Activity
The anticancer activity of quinoline derivatives is commonly assessed using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x

10³ cells per well and incubated for 24 hours to allow for cell attachment.[4]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for an additional 48-72 hours.[4]

MTT Addition: Following the incubation period, the culture medium is replaced with a fresh

medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.[4]

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as

dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in

viable cells.[4]

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a

percentage of the control (untreated cells), and the IC50 value is determined.[4]
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MTT Assay Experimental Workflow

Antimicrobial Activity: A Broad Spectrum of Defense
2-Methoxyquinoline derivatives have demonstrated significant antimicrobial properties against

a variety of pathogens, including resistant strains like methicillin-resistant Staphylococcus

aureus (MRSA).[1] Their efficacy has been compared to standard antibiotics, often showing

comparable or superior results.

Comparative Efficacy Data: Antimicrobial Agents
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Compoun
d/Derivati
ve

Microorg
anism

Inhibition
Zone
(mm)

Comparat
or

Comparat
or
Inhibition
Zone
(mm)

MIC
(µg/mL)

Comparat
or MIC
(µg/mL)

Synthesize

d quinoline

derivatives

Gram-

positive

bacteria

Substantial Amoxicillin
Not

specified
- -

4-((7-

methoxyqui

nolin-4-yl)

amino)-N-

(pyrimidin-

2-

yl)benzene

sulfonamid

e (3c)

E. coli 19.0 AMC/Nyst
Not

specified
15.625

Not

specified

4-((7-

methoxyqui

nolin-4-yl)

amino)-N-

(pyrimidin-

2-

yl)benzene

sulfonamid

e (3c)

C. albicans 16.0 AMC/Nyst
Not

specified
31.25

Not

specified

4-((7-

methoxyqui

nolin-4-yl)

amino)-N-

(pyridin-2-

yl)benzene

sulfonamid

e (3d)

E. coli 17.0 AMC/Nyst
Not

specified
31.25

Not

specified
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4-((7-

methoxyqui

nolin-4-yl)

amino)-N-

(pyridin-2-

yl)benzene

sulfonamid

e (3d)

C. albicans 15.0 AMC/Nyst
Not

specified
62.5

Not

specified

4-((7-

methoxyqui

nolin-4-yl)

amino)-N-

(4,6-

dimethylpyr

imidin-2-

yl)benzene

sulfonamid

e (3l)

E. coli 21.0 AMC/Nyst
Not

specified
7.812

Not

specified

4-((7-

methoxyqui

nolin-4-yl)

amino)-N-

(4,6-

dimethylpyr

imidin-2-

yl)benzene

sulfonamid

e (3l)

C. albicans 18.0 AMC/Nyst
Not

specified
31.125

Not

specified

Quinoline-

2-one

derivative

(6c)

MRSA -
Daptomyci

n
- 0.75

Not

specified

Quinoline-

2-one

VRE - Daptomyci

n

- 0.75 Not

specified
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derivative

(6c)

Quinoline-

2-one

derivative

(6c)

MRSE -
Daptomyci

n
- 2.50

Not

specified

8-

hydroxyqui

noline

derivative

(PH176)

S. aureus

(clinical

isolates)

- - -
MIC50: 16,

MIC90: 32
-

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that

will inhibit the visible growth of a microorganism after overnight incubation. AMC/Nyst:

Amoxicillin/Nystatin MRSA: Methicillin-resistant Staphylococcus aureus VRE: Vancomycin-

resistant Enterococcus MRSE: Methicillin-resistant Staphylococcus epidermidis

Notably, the sulfamethazine derivative 3l exhibited a potent inhibitory effect against E. coli and

C. albicans, with MIC values of 7.812 µg/mL and 31.125 µg/mL, respectively.[5] Furthermore,

the quinoline-2-one derivative 6c demonstrated highly effective activity against multidrug-

resistant Gram-positive bacteria, with MIC concentrations of 0.75 μg/mL against MRSA and

VRE.[6]

Experimental Protocol: Broth Microdilution for MIC
Determination
The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy and is

often determined using the broth microdilution method.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the microbial suspension.
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Incubation: The plate is incubated under appropriate conditions for the microorganism to

grow.

Observation: The MIC is determined as the lowest concentration of the compound that

inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating Key
Pathways
2-Methoxyquinoline derivatives have also shown promise as anti-inflammatory agents. Their

mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways,

such as the NF-κB and MAPK pathways.[7][8]

Comparative Efficacy Data: Anti-inflammatory Agents
Compound/De
rivative

Test Model Efficacy Comparator
Comparator
Efficacy

2-(4-

Methoxyphenyl)b

enzo[h]quinoline-

4-carboxylic acid

(QC)

Writhing test

(mice)

High anti-

nociceptive effect

at 6.562 mg/kg

Diclofenac

High anti-

nociceptive effect

at 5 mg/kg

2-(4-

Methoxyphenyl)b

enzo[h]quinoline-

4-carboxylic acid

(QC)

Xylene-induced

ear edema

(mice)

High anti-

inflammatory

effect at <6.562

mg/kg

Diclofenac,

Celecoxib

High anti-

inflammatory

effect at 5 mg/kg

and 100 mg/kg,

respectively

Quinoline

derivative 12c

In vitro COX-2

inhibition
IC50 = 0.1 µM Celecoxib Not specified

Quinoline

derivative 14a

In vitro COX-2

inhibition
IC50 = 0.11 µM Celecoxib Not specified

Quinoline

derivative 14b

In vitro COX-2

inhibition
IC50 = 0.11 µM Celecoxib Not specified
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A synthetic quinoline compound, QC, demonstrated a dose-dependent anti-nociceptive and

anti-inflammatory effect in mice, with its efficacy being comparable to the reference drugs

diclofenac and celecoxib.[9] Docking studies suggested that this derivative could strongly

inhibit the COX-2 enzyme, a key target in anti-inflammatory therapy.[9]

Experimental Protocol: Xylene-Induced Ear Edema Test
This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.

Animal Model: Typically, mice are used for this experiment.

Compound Administration: The test compound is administered to the animals, often orally or

intraperitoneally.

Induction of Inflammation: A fixed volume of xylene is applied to the surface of one ear to

induce inflammation and edema.

Measurement of Edema: After a specific period, the animals are euthanized, and a circular

section is removed from both the treated and untreated ears. The difference in weight

between the two ear sections is calculated to determine the extent of edema.

Evaluation of Efficacy: The percentage inhibition of edema by the test compound is

calculated by comparing the results with a control group that received only the vehicle.
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In conclusion, 2-Methoxyquinoline derivatives represent a highly promising class of

compounds with diverse and potent biological activities. The experimental data consistently

demonstrates their ability to compete with, and in some instances, outperform established

therapeutic agents. Further research and clinical evaluation are warranted to fully unlock the

therapeutic potential of these versatile molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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